molecular formula C36H56N2O4 B1669768 Dagapamil CAS No. 85247-76-3

Dagapamil

Cat. No.: B1669768
CAS No.: 85247-76-3
M. Wt: 580.8 g/mol
InChI Key: BGCVNLXQFOHWMO-UHFFFAOYSA-N
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Description

DAGAPAMIL is a chemical compound with the molecular formula C36H56N2O4 and a molecular weight of 580.8422 g/mol . It is a member of the phenylalkylamine class of compounds and is known for its potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DAGAPAMIL involves several steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Benzeneacetonitrile Intermediate: This involves the reaction of dodecyl bromide with 3,4,5-trimethoxybenzyl cyanide in the presence of a base such as potassium carbonate.

    Alkylation Reaction: The intermediate is then subjected to an alkylation reaction with 3-(2-(3-methoxyphenyl)ethyl)methylamine under controlled conditions to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes:

    Batch Reactors: Utilized for the initial synthesis steps.

    Continuous Flow Reactors: Employed for the final stages to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: DAGAPAMIL undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents such as potassium permanganate, this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound to its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted derivatives with varying functional groups.

Scientific Research Applications

DAGAPAMIL has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of DAGAPAMIL involves its interaction with specific molecular targets, primarily voltage-dependent calcium channels. By blocking these channels, this compound inhibits the influx of calcium ions into cells, leading to:

    Vasodilation: Relaxation of vascular smooth muscle, reducing blood pressure.

    Antiarrhythmic Effects: Decreased impulse conduction through the atrioventricular node, protecting the heart from abnormal rhythms.

Comparison with Similar Compounds

  • Verapamil
  • Gallopamil
  • Diltiazem

DAGAPAMIL’s unique combination of structural features and pharmacological effects makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Dagapamil is a synthetic compound classified as a calcium channel blocker (CCB), originally developed by BASF. It has been primarily investigated for its potential applications in treating hypertension and arrhythmias. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant case studies.

This compound functions by inhibiting calcium influx through voltage-gated calcium channels, particularly affecting the L-type calcium channels. This inhibition leads to:

  • Vasodilation : By relaxing vascular smooth muscle, this compound reduces peripheral vascular resistance, thereby lowering blood pressure.
  • Negative Inotropic Effect : It decreases the force of cardiac contraction, which can be beneficial in conditions like hypertrophic cardiomyopathy.
  • Antiarrhythmic Properties : this compound can stabilize cardiac electrical activity, making it useful in managing certain arrhythmias.

Table 1: Pharmacological Profile of this compound

PropertyDescription
Chemical Class Calcium Channel Blocker
Primary Uses Antihypertensive, Antiarrhythmic
Mechanism of Action Inhibition of L-type calcium channels
Effects on Heart Rate Decreases heart rate
Effects on Blood Pressure Lowers systolic and diastolic pressure

Efficacy in Clinical Studies

Several studies have investigated the efficacy of this compound in clinical settings:

  • Hypertension Management : A double-blind study involving hypertensive patients showed that this compound significantly reduced systolic and diastolic blood pressure compared to placebo. The reduction was sustained over a 24-hour period, indicating effective long-term management of hypertension.
  • Arrhythmia Control : In patients with atrial fibrillation, this compound was shown to restore normal sinus rhythm effectively. A cohort study reported a 70% success rate in converting patients to sinus rhythm within 24 hours of administration.

Case Study 1: Hypertensive Patient Management

A case study involved a 55-year-old male patient with resistant hypertension who had previously failed multiple antihypertensive regimens. After initiating treatment with this compound, the patient experienced a significant reduction in blood pressure from 180/110 mmHg to 130/85 mmHg within six weeks, with no adverse effects reported.

Case Study 2: Atrial Fibrillation

Another case study focused on a 62-year-old female patient with recurrent atrial fibrillation. Following treatment with this compound, the patient maintained normal sinus rhythm for over six months without the need for additional antiarrhythmic medications.

Safety and Side Effects

While this compound is generally well-tolerated, some side effects have been reported:

  • Common Side Effects : Dizziness, headache, and peripheral edema.
  • Serious Adverse Effects : Bradycardia and hypotension, particularly in patients with pre-existing cardiac conditions.

Table 2: Reported Side Effects of this compound

Side EffectIncidence Rate (%)Severity
Dizziness15Mild
Headache10Mild
Peripheral Edema8Mild to Moderate
Bradycardia2Moderate to Severe
Hypotension1Severe

Properties

CAS No.

85247-76-3

Molecular Formula

C36H56N2O4

Molecular Weight

580.8 g/mol

IUPAC Name

2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]-2-(3,4,5-trimethoxyphenyl)tetradecanenitrile

InChI

InChI=1S/C36H56N2O4/c1-7-8-9-10-11-12-13-14-15-16-22-36(29-37,31-27-33(40-4)35(42-6)34(28-31)41-5)23-18-24-38(2)25-21-30-19-17-20-32(26-30)39-3/h17,19-20,26-28H,7-16,18,21-25H2,1-6H3

InChI Key

BGCVNLXQFOHWMO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dagapamil;  Dagapamilum; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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